2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Description
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a 2-ethoxybenzoyl group linked to a 5-oxo-1-phenylpyrrolidin-3-ylamine moiety. This compound belongs to a class of molecules where the benzamide scaffold is functionalized with heterocyclic substituents, a structural feature often associated with diverse biological activities, including neuroleptic, antifungal, or receptor-modulating properties .
Properties
IUPAC Name |
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-17-11-7-6-10-16(17)19(23)20-14-12-18(22)21(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRWERHHPDMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Chemical Reactions Analysis
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Benzamide Derivatives
Research Findings and Implications
- Structural-Activity Relationships (SAR): Substitution at the benzamide’s para position (e.g., triazolo-oxazin in ) correlates with enhanced receptor binding affinity . The 5-oxo-pyrrolidinone group may mimic natural ligands in enzyme-binding pockets, as seen in kinase inhibitors .
- Toxicity Data : While direct toxicity data for the target compound are unavailable, zebrafish embryo assays for oxazole derivatives () highlight the importance of heterocyclic substituents in modulating developmental toxicity .
Biological Activity
2-Ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms, case studies, and potential applications.
Chemical Structure and Properties
The chemical structure of 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can be represented as follows:
This compound features a benzamide core with an ethoxy group and a pyrrolidine derivative, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that these compounds can effectively reduce cell viability, indicating potential as anticancer agents.
Key Findings:
- Compound Efficacy : Compounds structurally similar to 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide showed varying degrees of cytotoxicity against cancer cells. For instance, certain derivatives reduced A549 cell viability by up to 66% when compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
In addition to anticancer properties, 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has been evaluated for its antimicrobial effects. Studies indicate that it exhibits activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study:
A study screened various pyrrolidine derivatives against clinically significant pathogens. The results indicated that specific modifications in the chemical structure enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug development efforts .
The mechanism through which 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide exerts its biological effects involves interaction with specific molecular targets. These interactions may modulate signaling pathways related to cell proliferation and apoptosis in cancer cells or disrupt bacterial cell wall synthesis in pathogens.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to specific receptors involved in cancer cell growth.
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer progression.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
